6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on the imidazo[1,2-a]pyridine core. This compound has garnered attention due to its potential applications in medicinal chemistry, materials science, and biological studies. The molecular formula for this compound is C₈H₄BrFN₂O₂, with a molecular weight of 259.032 g/mol and a CAS number of 1260784-00-6 .
This compound falls under the category of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. The unique combination of bromine and fluorine substituents contributes to its distinct chemical properties and reactivity profiles .
The synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves several key steps:
The industrial production of this compound may involve advanced techniques such as continuous flow reactors to optimize yield and purity while adhering to stringent quality control measures .
The molecular structure of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid features a bicyclic system comprising an imidazole ring fused with a pyridine ring. The positions of the bromine and fluorine atoms are critical as they influence both electronic properties and steric effects:
The presence of halogens enhances the compound's potential for forming interactions with biological targets due to their ability to engage in halogen bonding .
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can participate in various chemical reactions:
These reactions expand its utility in synthesizing derivatives with tailored properties for specific applications .
The mechanism of action for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is primarily related to its interactions with biological targets such as enzymes or receptors. The halogen atoms enhance binding affinity through mechanisms like halogen bonding, which can significantly influence the pharmacological activity of compounds derived from it. The specific pathways involved depend on the target molecules being studied .
The physical properties of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid include:
Chemical properties include:
These properties make it suitable for various applications in both research and industrial settings .
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications across different scientific fields:
Its versatility makes it an important subject for ongoing research in various scientific domains .
Radical reactions enable regioselective C–H functionalization of imidazo[1,2-a]pyridine cores, bypassing pre-functionalized substrates. Recent advances utilize transition metal catalysts (e.g., Mn(III), Cu(II)) or metal-free oxidants (persulfates, hypervalent iodine) to generate radicals that couple at the C3, C5, or C8 positions. For 6-bromo-8-fluoro substrates, bromine’s directing effect enhances radical addition at C5, while fluorine’s electronegativity stabilizes adjacent radical intermediates [5]. Photoredox catalysis further expands this toolbox: Ru(bpy)₃²⁺ or organic dyes (e.g., acridinium) under blue light enable decarboxylative couplings or Minisci-type alkylations without protecting the carboxylic acid group [5]. Key limitations include competitive protonation of radical anions in protic solvents and homodimerization side reactions, mitigated via slow reagent addition.
The bromine atom at C6 serves as a versatile handle for palladium- or copper-catalyzed cross-couplings, while the C8-fluorine remains inert under optimized conditions. Suzuki-Miyaura reactions with arylboronic acids achieve >85% yield using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (4:1) at 80°C [6]. Sonogashira couplings require co-solvent optimization (THF/iPrNH₂) to prevent alkyne homocoupling. For aminations, Buchwald-Hartwig protocols with XPhos-Pd-G3 afford N-aryl derivatives in 78–92% yield. Fluorine’s ortho-directing effect enhances regioselectivity in these reactions but may necessitate elevated temperatures (110–130°C) for electron-rich nucleophiles due to reduced pyridine ring electrophilicity.
The C2-carboxylic acid group undergoes direct derivatization via photoredox activation, avoiding pre-activation as acid chlorides. Ir(ppy)₃ (1 mol%) with DIPEA under 450 nm light facilitates decarboxylative amidation with azodicarboxylates, yielding 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxamides in 70–85% yield [5]. Competitive pathways include:
Two dominant routes to 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid exist:
Table 1: Synthetic Route Comparison
Pathway | Key Steps | Yield | Cost ($/g) |
---|---|---|---|
Direct carboxylation | C2-lithiation + CO₂ quenching | 45–60% | 623 [1] |
Ester hydrolysis | Ethyl ester synthesis + NaOH hydrolysis | 85–92% | 165 (ester) [9] |
Direct carboxylation suffers from low yields due to competing halogen-metal exchange at C6, while ester hydrolysis (e.g., of ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate) provides higher purity but adds two steps [9]. Economic analysis shows a 32% cost reduction for the ester hydrolysis route at scale (>1 kg), despite longer synthesis time.
Solvent polarity critically influences both coupling efficiency and carboxylic acid stability. Bromination/fluorination steps require polar aprotic solvents (DMF, DMSO) for solubility, but these accelerate decarboxylation above 60°C. Optimized protocols use:
Table 2: Solvent Impact on Key Reactions
Reaction | Optimal Solvent | Yield (%) | Byproducts |
---|---|---|---|
Bromination at C6 | DMF | 92 | Dibrominated (<3%) |
Suzuki coupling | Toluene/H₂O (4:1) | 88 | Protodebromination (<1%) |
Ester hydrolysis | EtOH/H₂O (3:1) | 95 | Decarboxylated acid (0%) |
### Key Compounds in SynthesisTable 3: Key Compounds in 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Synthesis
Compound Name | CAS Number | Role |
---|---|---|
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | 1260784-00-6 [1] | Target compound |
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 1260763-32-3 [6] | Ester precursor |
8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | 2858682-28-5 [8] | Oxidative derivative |
Table 4: Supplier Sourcing Data
Supplier | Purity | Price ($) | Package |
---|---|---|---|
BLD Pharm | >95% | Inquire | Cold-chain |
MSE Supplies | ≥97.0% | 174 [3] | 250 mg |
Chemenu | 95+% | 623 | 250 mg |
Apolloscientific | Standard | 522 | 1 g |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4